4-Bromothieno[2,3-c]pyridine-2-carboxylic acid
Overview
Description
4-Bromothieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a bromine atom attached to a thieno[2,3-c]pyridine core with a carboxylic acid functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylic acid. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the bromination reaction to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromothieno[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Various substituted thieno[2,3-c]pyridine derivatives.
Coupling: Biaryl compounds.
Reduction: Thieno[2,3-c]pyridine-2-methanol.
Scientific Research Applications
4-Bromothieno[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing kinase inhibitors, which are potential therapeutic agents for treating cancer and other diseases.
Chemical Biology: Employed in the study of protein-ligand interactions and the development of chemical probes.
Material Science: Potential use in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid in biological systems is primarily related to its role as a kinase inhibitor. The compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the thieno[2,3-c]pyridine core and the kinase active site .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine-2-carboxylic acid: Lacks the bromine substituent, which may affect its reactivity and binding affinity.
4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different electronic and steric effects.
Uniqueness
4-Bromothieno[2,3-c]pyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom may enhance the compound’s binding affinity to certain biological targets compared to its analogs .
Properties
IUPAC Name |
4-bromothieno[2,3-c]pyridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJZKJDJZNFMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249994 | |
Record name | 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151512-25-2 | |
Record name | 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1151512-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001249994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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